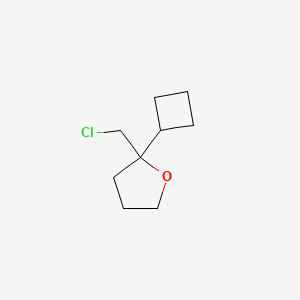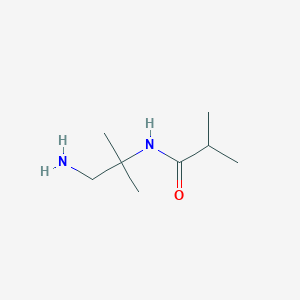![molecular formula C10H20N2O B13183648 4-(2-Aminoethyl)-1-azabicyclo[3.3.1]nonan-4-ol](/img/structure/B13183648.png)
4-(2-Aminoethyl)-1-azabicyclo[3.3.1]nonan-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Aminoethyl)-1-azabicyclo[3.3.1]nonan-4-ol is a bicyclic compound that features a unique structure with a nitrogen atom incorporated into the bicyclic framework. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-1-azabicyclo[3.3.1]nonan-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the radical C-carbonylation of methylcyclohexylamines, which leads to the formation of the bicyclic structure . The reaction conditions often require the use of oxidants such as lead tetraacetate (Pb(OAc)4) in the presence of potassium carbonate (K2CO3) to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Aminoethyl)-1-azabicyclo[3.3.1]nonan-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oximes, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
4-(2-Aminoethyl)-1-azabicyclo[3.3.1]nonan-4-ol has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-(2-Aminoethyl)-1-azabicyclo[3.3.1]nonan-4-ol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to antimicrobial, antifungal, and other biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-(2-Aminoethyl)-1-azabicyclo[3.3.1]nonan-4-ol include:
Bicyclo[3.3.1]nonane: A structurally related compound without the amino and hydroxyl groups.
Bicyclo[3.3.1]nonan-9-one: A ketone derivative of the bicyclic structure.
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: A dimethylated derivative with two nitrogen atoms in the bicyclic framework.
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one: A ketone derivative with two nitrogen atoms.
Uniqueness
This compound is unique due to the presence of both amino and hydroxyl groups in its structure, which can significantly influence its chemical reactivity and biological activity. This makes it a versatile compound for various applications in scientific research and industry .
Propriétés
Formule moléculaire |
C10H20N2O |
|---|---|
Poids moléculaire |
184.28 g/mol |
Nom IUPAC |
4-(2-aminoethyl)-1-azabicyclo[3.3.1]nonan-4-ol |
InChI |
InChI=1S/C10H20N2O/c11-5-3-10(13)4-7-12-6-1-2-9(10)8-12/h9,13H,1-8,11H2 |
Clé InChI |
SQSAEESVBJEGFJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CN(C1)CCC2(CCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


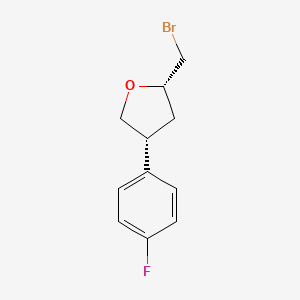
![8-Cyclopropyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13183587.png)
![Methyl[2-(quinolin-4-yl)ethyl]amine](/img/structure/B13183589.png)
![6-(3-Hydroxyazetidin-1-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13183593.png)
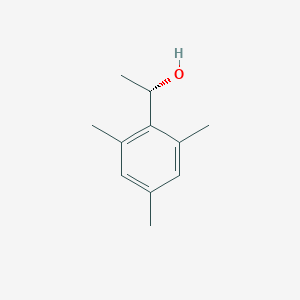
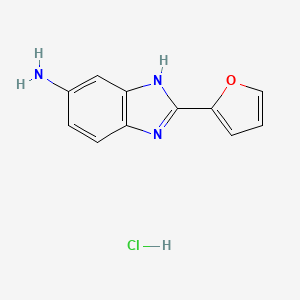
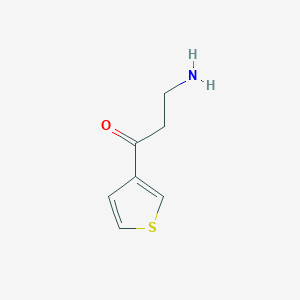
![1-[1-(Aminomethyl)cyclopropyl]-1-cyclopropylethan-1-ol](/img/structure/B13183615.png)
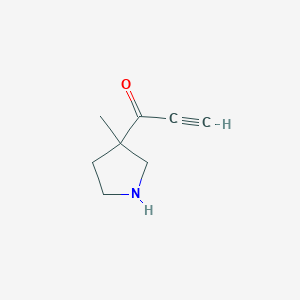

![2,5-Dimethyl-octahydropyrrolo[2,3-c]pyrrole](/img/structure/B13183636.png)
![6-Hydroxy-2-[(3-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13183638.png)
